molecular formula C26H23N5O3 B2785984 N-benzyl-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide CAS No. 1243009-68-8

N-benzyl-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide

Katalognummer: B2785984
CAS-Nummer: 1243009-68-8
Molekulargewicht: 453.502
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide is a useful research compound. Its molecular formula is C26H23N5O3 and its molecular weight is 453.502. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-benzyl-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse sources to present a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the formation of the triazoloquinazoline framework through cyclization reactions. The starting materials often include substituted benzylamines and various acyl derivatives. The reaction conditions can vary significantly depending on the specific substituents and desired biological activity.

Anti-inflammatory Activity

Research indicates that compounds related to quinazoline derivatives exhibit notable anti-inflammatory properties. For instance, studies have demonstrated that certain triazoloquinazolines can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. In a formalin-induced paw edema model in rats, compounds with similar structures showed significant reduction in inflammation compared to control groups treated with standard anti-inflammatory drugs like diclofenac sodium .

Anticancer Properties

Quinazoline derivatives have also been evaluated for their anticancer potential. Recent studies suggest that this compound may inhibit various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Molecular docking studies have indicated that these compounds interact with key kinases involved in cancer proliferation pathways .

Antimicrobial and Antiviral Activities

In addition to anti-inflammatory and anticancer effects, some quinazoline derivatives have shown promising antimicrobial and antiviral activities. They may inhibit bacterial growth or viral replication by targeting specific enzymes or receptors associated with these pathogens .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of COX enzymes and other kinases involved in inflammatory processes.
  • Receptor Interaction : It has been suggested that similar compounds bind to adenosine and benzodiazepine receptors, which could modulate pain perception and inflammation .
  • Cell Cycle Modulation : In cancer cells, the compound may induce cell cycle arrest at specific phases (e.g., G1 or G2), leading to reduced proliferation .

Case Studies

Several studies have highlighted the efficacy of related compounds in various biological assays:

StudyCompound EvaluatedBiological ActivityKey Findings
Quinazoline DerivativesAnti-inflammatorySignificant reduction in paw edema in rat models.
TriazoloquinazolinesAnticancerInduced apoptosis in breast cancer cell lines.
Benzyl-substituted QuinazolinesAntimicrobialEffective against multiple bacterial strains.

Eigenschaften

IUPAC Name

N-benzyl-2-[4-[(4-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O3/c1-18-11-13-20(14-12-18)16-29-24(33)21-9-5-6-10-22(21)31-25(29)28-30(26(31)34)17-23(32)27-15-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHMQKYLPJIXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.